
3-Methyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is an organic compound with a complex structure that includes a cyclopropyl ring and an enone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-penten-2-one with a cyclopropyl derivative under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Similar structure but with a cyclopentenone ring.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the cyclopropyl ring and enone group.
Uniqueness
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is unique due to its combination of a cyclopropyl ring and an enone group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
824392-05-4 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
3-methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-12-9-13(12)10-14(15)11(3)5-2/h5,11-13H,2,4,6-10H2,1,3H3 |
Clave InChI |
KIWLXDRGINKWNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC1CC(=O)C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
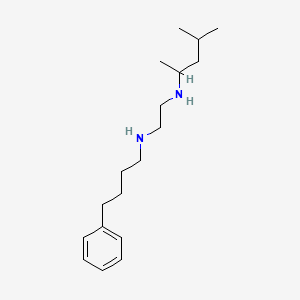
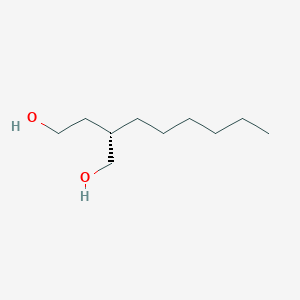
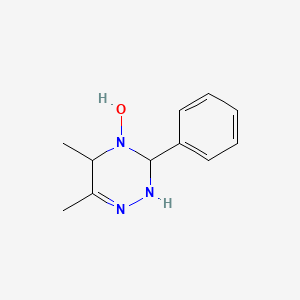
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
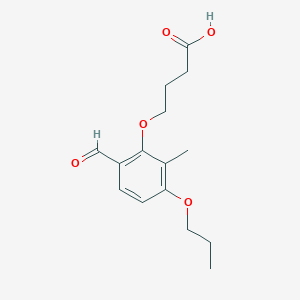
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
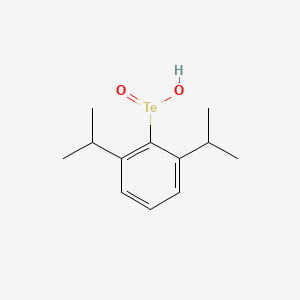
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
